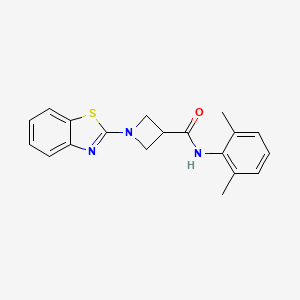

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide

Beschreibung

1-(1,3-Benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique azetidine (four-membered saturated ring) core linked to a benzothiazole moiety and a 2,6-dimethylphenyl group. The compound’s structure combines conformational rigidity from the azetidine ring with aromatic and electronic properties imparted by the benzothiazole and substituted phenyl groups.

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-6-5-7-13(2)17(12)21-18(23)14-10-22(11-14)19-20-15-8-3-4-9-16(15)24-19/h3-9,14H,10-11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTWXZKPEHCOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2OS, featuring a benzothiazole moiety linked to an azetidine ring with a carboxamide group. This structural composition is crucial for its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticonvulsant Activity : A series of benzothiazole derivatives have shown promising anticonvulsant effects in preclinical models. Studies indicated that compounds with similar structures demonstrated efficacy in reducing seizure activity without significant neurotoxicity .

- Antibacterial and Antifungal Properties : Research on related benzothiazole derivatives has revealed antibacterial and antifungal activities. For instance, compounds were tested against various bacterial strains and fungi, showing inhibition zones indicative of their effectiveness .

- Cytotoxicity : The cytotoxic effects of benzothiazole derivatives have been assessed against different cancer cell lines. Notably, some derivatives exhibited selective activity against specific tumor types, suggesting potential as anticancer agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation. For example, inhibition of histone deacetylases (HDACs) has been linked to enhanced apoptosis in cancer cells .

- Receptor Interaction : The compound may interact with various receptors implicated in neurological functions and cancer progression. Studies suggest affinities for sigma receptors and other targets that modulate neuronal excitability and cell proliferation .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzothiazole Derivative A | Anticancer | 10.5 | |

| Benzothiazole Derivative B | Anticonvulsant | 15.0 | |

| Benzothiazole Derivative C | Antibacterial | 5.0 |

Case Studies

- Anticonvulsant Evaluation : A study assessing a series of benzothiazole derivatives found that certain compounds significantly reduced seizure frequency in animal models without causing neurotoxicity. These findings support the potential therapeutic use of such compounds in epilepsy treatment .

- Anticancer Activity : Investigations into the cytotoxic effects of benzothiazole derivatives revealed that specific analogs exhibited potent activity against human cancer cell lines, particularly those associated with breast and colon cancers. The most active derivative showed an IC50 value as low as 1.14 µM against renal cancer cells .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antitumor properties. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways:

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For example, it has demonstrated cytotoxic effects against HepG2 (human liver cancer) and DLD (human colorectal cancer) cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results suggest that structural modifications can enhance the cytotoxicity of similar compounds, making them promising candidates for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of 1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide have also been explored. Studies indicate that derivatives of benzothiazole exhibit potent activity against various bacterial and fungal pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds suggest significant antimicrobial efficacy:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

These findings highlight the potential for developing new antimicrobial agents based on this chemical structure.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential, particularly against enzymes involved in metabolic pathways:

- Acetylcholinesterase Inhibition : This compound may serve as a lead in developing treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.

Case Studies and Research Findings

Several case studies have documented the biological activities associated with this compound:

- Antitumor Evaluation : A study assessed the antitumor efficacy of several derivatives against human tumor cells, revealing promising results that warrant further exploration.

- Enzyme Inhibition Studies : Research has shown that modifications in the benzothiazole structure can lead to enhanced inhibitory activity against key metabolic enzymes.

Analyse Chemischer Reaktionen

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes selective transformations:

Example : Under acidic conditions, the azetidine ring opens to form a linear amine, as demonstrated in analogous 1-benzhydrylazetidin-3-yl methanesulfonate systems .

Benzothiazole Functionalization

The 1,3-benzothiazole core participates in electrophilic substitutions:

Note : Substitution patterns depend on electronic effects from the azetidine-carboxamide substituent at C-2.

Carboxamide Group Transformations

The –CONH– linkage undergoes hydrolysis and reduction:

Cross-Coupling Reactions

The benzothiazole’s C-2 position enables metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Partners | Applications |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl-benzothiazole hybrids (e.g., antiproliferative agents) |

Oxidative Modifications

Targeted oxidation of sulfur or nitrogen centers:

| Reaction Site | Reagents | Products | Stability |

|---|---|---|---|

| Benzothiazole Sulfur | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | Sulfone forms dominate under strong oxidants |

Comparative Reactivity Table

Key reaction pathways ranked by feasibility:

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for generating analogs with tuned pharmacokinetic properties. Further studies are needed to explore regioselectivity in benzothiazole substitutions and catalytic azetidine functionalization.

Vergleich Mit ähnlichen Verbindungen

Core Ring Systems and Flexibility

Azetidine vs. Piperidine/Piperazine Derivatives

- Target Compound : The azetidine ring introduces high ring strain and restricted conformational flexibility compared to six-membered rings like piperidine (e.g., (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide, ). Smaller rings may enhance binding specificity in biological systems due to reduced entropy upon interaction .

- Piperazine Analogs: Compounds like 1-(2,5-dimethylphenyl)piperazine () lack the carboxamide functionality but share the N-aryl substitution pattern.

Aromatic Substituent Effects

2,6-Dimethylphenyl vs. Other Substituted Phenyl Groups

- Electron-Donating vs. Electron-Withdrawing Groups : The 2,6-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing substituents like chlorine in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Chlorine substituents increase electrophilicity, which may enhance reactivity in cross-coupling or pesticidal applications .

- Pesticide Analogs : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, ) and metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine, ) feature similar N-aryl amide backbones but incorporate alkoxy or chloro groups for agrochemical activity. The absence of such groups in the target compound suggests divergent applications .

Heterocyclic Moieties

Benzothiazole vs. Thiazole/Thienyl Groups

- The benzothiazole group in the target compound offers extended π-conjugation and planar rigidity compared to simpler thiazole rings (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, ). Benzothiazoles are known for their role in kinase inhibition and fluorescent properties, whereas thienyl groups (e.g., dimethenamid, ) may prioritize hydrophobic interactions .

Key Physicochemical Parameters (Hypothetical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.